molecular formula C10H12ClFN2O2 B8147626 Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

Cat. No.: B8147626
M. Wt: 246.66 g/mol
InChI Key: BEMRFTOJNOBPTH-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is a solid substance that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 2-chloro-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition of the reactants and products. The reaction can be represented as follows:

2-chloro-5-fluoropyridine+tert-butyl chloroformatetert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate\text{2-chloro-5-fluoropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-chloro-5-fluoropyridine+tert-butyl chloroformate→tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-chloro-4-fluoropyridin-3-yl)carbamate
  • Tert-butyl (2-bromo-5-fluoropyridin-3-yl)carbamate
  • Tert-butyl (2-chloro-5-fluoropyridin-4-yl)carbamate

Uniqueness

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the tert-butyl carbamate group, makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-fluoropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMRFTOJNOBPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoronicotinic acid (7.03 g, 40.0 mmol) was dissolved in a mixture of toluene (100 mL), tert-butanol (20 ml, 209 mmol), and triethylamine (6.8 ml, 48.9 mmol). Diphenylphosphoryl azide (9 ml, 41.8 mmol) was added slowly and the reaction heated at 90° C. After 2 hours the reaction was cooled and concentrated under reduced pressure. The residue was partitioned between water (100 mL), saturated sodium bicarbonate (70 mL) and ethyl acetate (300 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate (4.97 g, 20.15 mmol, 50.3% yield) as a thick oil.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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